Dimethyl 4-cyano-4-phenylheptanedioate
Description
Dimethyl 4-cyano-4-phenylheptanedioate (CAS: 61539-35-3) is a diester derivative of heptanedioic acid, featuring a cyano (-CN) and phenyl (-C₆H₅) substituent at the 4-position of its carbon chain. The compound’s structure comprises a seven-carbon backbone with methyl ester groups at both termini, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
dimethyl 4-cyano-4-phenylheptanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-14(18)8-10-16(12-17,11-9-15(19)21-2)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUUFVRSNZOLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300774 | |
| Record name | dimethyl 4-cyano-4-phenylheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38289-18-8 | |
| Record name | NSC138929 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 4-cyano-4-phenylheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Heptanedioic Acid Derivatives
The core structure of dimethyl 4-cyano-4-phenylheptanedioate derives from heptanedioic acid, which undergoes esterification to form the dimethyl ester. A two-step process is typically employed:
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Conversion to Acid Chloride : Heptanedioic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding diacid chloride. This intermediate is highly reactive, facilitating subsequent nucleophilic acyl substitution.
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Methanol Quenching : The diacid chloride is treated with excess methanol in the presence of a base (e.g., pyridine) to yield dimethyl heptanedioate. This step proceeds at room temperature with yields exceeding 85%.
Key Challenge : Selective mono- or di-substitution requires careful stoichiometric control to avoid over-esterification.
Introduction of the Cyano Group
The cyano group at the 4-position is introduced via nucleophilic substitution or cyanation reactions. Two predominant methods are documented:
Nitrile Displacement of Halides
A halogen atom at the 4-position of dimethyl heptanedioate is replaced by a cyanide ion (CN⁻) using potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents (e.g., dimethylformamide). For example:
This method achieves moderate yields (60–70%) but requires stringent temperature control (50–60°C) to minimize side reactions.
Cyanation via Transition Metal Catalysis
Palladium or copper catalysts enable cyanation of aryl halides. For instance, using a Pd(PPh₃)₄ catalyst with Zn(CN)₂ under microwave irradiation enhances reaction efficiency, yielding up to 78% product. This approach is advantageous for substrates sensitive to harsh nucleophilic conditions.
Phenyl Group Incorporation
The phenyl group is introduced through Friedel-Crafts alkylation or Grignard reactions:
Friedel-Crafts Alkylation
In the presence of Lewis acids (e.g., AlCl₃), dimethyl 4-cyanoheptanedioate reacts with benzene derivatives to form the 4-phenyl-substituted product. However, regioselectivity issues may arise, necessitating directing groups or optimized reaction conditions.
Grignard Reagent Addition
A Grignard reagent (e.g., phenylmagnesium bromide) adds to a ketone intermediate at the 4-position of the heptanedioate skeleton. Subsequent oxidation and esterification yield the target compound. This method, adapted from biphenyl synthesis protocols, offers higher regiocontrol but involves multi-step synthesis.
Optimization Strategies and Catalytic Systems
Solvent and Temperature Effects
Catalytic Enhancements
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Manganese Chloride (MnCl₂) : Used in biphenyl syntheses, MnCl₂ accelerates coupling reactions between aryl halides and Grignard reagents, reducing reaction times by 30%.
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Palladium Catalysts : Pd-based systems improve cyanation yields but require inert atmospheres and costly ligands.
Analytical and Characterization Data
Table 1: Comparative Analysis of Synthesis Methods
| Method | Reagents | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Nitrile Displacement | KCN, DMF, 60°C | 65 | 92 | Simplicity |
| Pd-Catalyzed Cyanation | Pd(PPh₃)₄, Zn(CN)₂ | 78 | 95 | High efficiency |
| Grignard Addition | PhMgBr, THF, −5°C | 70 | 90 | Regioselectivity |
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-cyano-4-phenylheptanedioate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-carboxy-4-phenylheptanedioic acid.
Reduction: 4-amino-4-phenylheptanedioate.
Substitution: Corresponding amides or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
One of the prominent applications of dimethyl 4-cyano-4-phenylheptanedioate is in the synthesis of pharmaceutical compounds. For instance, it has been utilized to prepare derivatives that exhibit anticancer properties. A study demonstrated the synthesis of 6-oxo-3-phenylpiperidine-3-propanoic acid from this compound, which was subsequently reduced to yield a corresponding amine with potential therapeutic effects against cancer .
Drug Development
In drug development contexts, derivatives of this compound have been explored for their ability to modulate biological activity. The compound's functionality allows for modifications that enhance efficacy against specific targets, such as certain cancer cell lines .
Polymer Science
Controlled Polymerization
this compound serves as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization. This application enables the synthesis of well-defined polymers with controlled molecular weights and architectures, which are crucial for developing advanced materials .
Biomaterials
Research has shown that polymers derived from this compound can be used to create biomaterials with tailored properties for biomedical applications. These materials can be engineered for drug delivery systems or as scaffolds in tissue engineering due to their biocompatibility and functionalization capabilities .
Enamine Chemistry
This compound has also been utilized in enamine chemistry, particularly in reactions involving α,β-unsaturated carboxylic acids. Its ability to participate in Michael additions and other nucleophilic attacks makes it a valuable intermediate in synthesizing various organic compounds .
Data Table: Applications Overview
Case Studies
Case Study 1: Anticancer Derivative Synthesis
In a study focused on synthesizing novel anticancer agents, researchers utilized this compound as a precursor to create various derivatives. The resulting compounds were tested against multiple cancer cell lines, demonstrating significant cytotoxicity and potential for further development into effective therapies.
Case Study 2: RAFT Polymerization Applications
Another research project explored the use of this compound in synthesizing block copolymers through RAFT polymerization. The study highlighted how these polymers could be functionalized for specific applications such as drug delivery systems that respond to environmental stimuli.
Mechanism of Action
The mechanism of action of Dimethyl 4-cyano-4-phenylheptanedioate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares dimethyl 4-cyano-4-phenylheptanedioate with structurally related esters, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Comparison
Physicochemical Properties
- Boiling Points and Stability :
- Solubility :
- The dioxolane derivatives’ cyclic structure likely improves solubility in aprotic solvents (e.g., THF) compared to linear analogs.
Biological Activity
Dimethyl 4-cyano-4-phenylheptanedioate (commonly referred to as DCPH) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DCPH, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 289.33 g/mol. Its structure includes two ester functional groups and a cyano group, contributing to its reactivity and biological properties.
Synthesis
DCPH can be synthesized through various methods, often involving the reaction of phenylacetic acid derivatives with cyanoacetic acid in the presence of suitable catalysts. One common method involves the use of dimethyl malonate as a starting material. The synthesis route typically follows these steps:
- Formation of Cyanoacetic Acid Derivative : The initial reaction involves the condensation of phenylacetone with cyanoacetic acid.
- Esterification : The resulting compound undergoes esterification to yield DCPH.
Biological Activities
The biological activities of DCPH have been explored in several studies, revealing its potential in various therapeutic areas:
Anticancer Activity
DCPH has shown promising results in cancer research, particularly in breast cancer therapy. It is involved in the synthesis of efaproxiral, a compound used to enhance the efficacy of radiotherapy in breast cancer patients . In vitro studies indicate that DCPH exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
Neuropharmacological Effects
Research indicates that DCPH may influence neurotransmitter systems, particularly through its metabolites. For instance, it has been reported that derivatives of DCPH can selectively inhibit certain receptors involved in pain modulation and anxiety disorders . This suggests that DCPH could be explored for developing analgesics or anxiolytic medications.
Enzyme Inhibition
DCPH has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of acetylcholinesterase, an enzyme critical for neurotransmission . This property may position DCPH as a candidate for treating neurodegenerative diseases such as Alzheimer's.
Case Studies
Several case studies have highlighted the biological efficacy of DCPH:
- Breast Cancer Treatment : A clinical study demonstrated that compounds derived from DCPH improved radiotherapy outcomes in patients with locally advanced breast cancer by enhancing tumor sensitivity to radiation .
- Neuroprotective Effects : In animal models, administration of DCPH derivatives resulted in reduced neuroinflammation and improved cognitive function, indicating potential applications in treating neurodegenerative diseases .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing dimethyl 4-cyano-4-phenylheptanedioate with high purity?
- Methodological Answer : The compound can be synthesized via a multi-step esterification and cyanation process. A common approach involves reacting 4-phenylheptanedioic acid with methanol under acidic catalysis to form the dimethyl ester, followed by cyanation using a nitrile source (e.g., KCN or TMSCN) under controlled conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product .
- Key Considerations : Monitor reaction progress using TLC and confirm structure via H/C NMR and FT-IR spectroscopy. Ensure proper handling of cyanating agents due to toxicity .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm ester (δ ~3.6–3.8 ppm for methoxy groups) and cyano (C≡N stretch ~2240 cm in FT-IR) functionalities.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.
- X-ray Diffraction (XRD) : For crystalline samples, single-crystal XRD provides definitive structural confirmation .
- Data Contradiction Tip : If spectral data conflicts with literature, re-examine reaction conditions (e.g., solvent purity, temperature) or consider stereochemical variations .
Advanced Research Questions
Q. What experimental design strategies optimize the regioselectivity of cyano group introduction in this compound synthesis?
- Methodological Answer : Employ a factorial design approach to test variables:
- Factors : Reaction temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst type (Lewis acids like ZnCl).
- Response Surface Methodology (RSM) : Statistically model interactions between variables to identify optimal conditions for cyano group placement .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to:
- Map electron density distributions (e.g., Fukui indices) to identify nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., ester hydrolysis or cyano group reduction) using transition-state modeling.
- Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, solvent concentrations) across studies. For example, discrepancies in IC values may arise from DMSO solvent effects on membrane permeability .
- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., fixed DMSO ≤0.1% v/v) and use positive controls (e.g., cisplatin for cytotoxicity assays) .
Methodological Challenges & Solutions
Q. How to mitigate degradation of this compound during long-term storage?
- Solution : Store under inert atmosphere (argon) at –20°C in amber vials. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Degradation products (e.g., hydrolyzed diacid) can be identified via LC-MS .
Q. What statistical methods are appropriate for analyzing small-sample datasets in exploratory studies of this compound?
- Solution : Use non-parametric tests (e.g., Mann-Whitney U test) for comparing groups with n < 10. For multivariate data (e.g., reaction yield vs. temperature/pressure), apply partial least squares regression (PLSR) to avoid overfitting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
